8-(dimethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(dimethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.413. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Studies have explored the synthesis of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, to examine their biological activities. These compounds, synthesized through reactions involving 8-aminotheophylline derivatives, have shown promising results against specific leukemia strains and potential vascular relaxing effects, although potent activity in the latter was not observed (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Receptor Affinity and Psychotropic Potential
Further research into 8-aminoalkyl derivatives of purine-2,6-dione has revealed significant insights into their affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and their subsequent psychotropic activities. This includes the potential for developing new ligands with antidepressant and anxiolytic-like activities, highlighting the utility of structural modifications in enhancing receptor selectivity and therapeutic potential (Chłoń-Rzepa et al., 2013).
Spectroscopic and Kinetic Studies
Spectroscopic and kinetic studies on derivatives like 8-aminoadenosine and 8-dimethylaminoadenosine have provided valuable information on their structural consequences and the influence of amino substituents on chemical reactivity. This research offers foundational knowledge for designing nucleoside analogues aimed at interfering with DNA or RNA biosynthesis in cancer or virus-infected cells, thereby contributing to novel therapeutic strategies (Hovinen, Glemarec, Sandström, Sund, & Chattopadhyaya, 1991).
Mechanism of Action
Target of Action
MFCD06751470, also known as JNJ-75276617, is a highly selective and orally bioavailable small molecule that targets the menin-histone-lysine N-methyltransferase 2A (KMT2A) protein-protein interaction . KMT2A is a key player in the regulation of gene expression, and its dysregulation is associated with certain types of leukemia .
Mode of Action
JNJ-75276617 works by pharmacologically disrupting the interaction between menin and KMT2A . This disruption has been shown to induce differentiation and block progression of KMT2A-rearranged (KMT2A-r) or NPM1c acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (ALL) in preclinical models .
Biochemical Pathways
The disruption of the menin-KMT2A interaction by JNJ-75276617 leads to the inhibition of HOX/Meis1 stemness genes and the induction of differentiation genes in KMT2A- or NPM1-altered leukemic cells . This results in the differentiation of the leukemic cells, followed by cell death .
Pharmacokinetics
It is known that the compound is orally bioavailable , suggesting good absorption
Result of Action
The primary result of JNJ-75276617’s action is the induction of differentiation and subsequent death of KMT2A- or NPM1-altered leukemic cells . This has been shown to have a synergistic antiproliferative effect when combined with other treatments, such as venetoclax and azacitidine .
properties
IUPAC Name |
8-(dimethylamino)-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-11-6-5-7-13(8-11)27-10-12(24)9-23-14-15(19-17(23)21(2)3)22(4)18(26)20-16(14)25/h5-8,12,24H,9-10H2,1-4H3,(H,20,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVQMAFPDMOZPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(C)C)N(C(=O)NC3=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(dimethylamino)-7-(2-hydroxy-3-(m-tolyloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.